![molecular formula C12H21N3O4S2 B2497570 4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole CAS No. 2034253-09-1](/img/structure/B2497570.png)
4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Research in the field of organic chemistry continuously explores the synthesis and characterization of novel compounds, including imidazole derivatives, for their potential applications in various domains. Imidazole and its derivatives are of particular interest due to their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and material science.
Synthesis Analysis
Synthesis of imidazole derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. Studies like Rozentsveig et al. (2013) have developed one-pot synthesis methods for creating heterocyclic compounds, including imidazole derivatives, demonstrating efficient routes to complex molecules through nucleophilic addition and cyclization processes (Rozentsveig et al., 2013).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their chemical properties and biological activities. Techniques such as X-ray crystallography are employed to elucidate the structure of these compounds, providing insights into their molecular geometry and intermolecular interactions. Studies like Al-Hourani et al. (2020) have used X-ray crystallography to determine the molecular structure of related tetrazole compounds, highlighting the importance of structural analysis in understanding compound properties (Al-Hourani et al., 2020).
Scientific Research Applications
Antibacterial Activities and Mechanisms
Antibacterial Activity Against Rice Bacterial Leaf Blight : Sulfone derivatives, closely related in structure to the compound , have shown significant antibacterial activities against the pathogen Xanthomonas oryzae, responsible for rice bacterial leaf blight. These compounds not only inhibit bacterial growth but also stimulate plant defense mechanisms, enhancing resistance against the disease (Li Shi et al., 2015).
Synthesis Methodologies
One-Pot Synthesis Techniques : Research has demonstrated efficient methodologies for synthesizing complex heterocyclic compounds, including those incorporating the sulfonamido moiety, through one-pot reactions. These methods are notable for their simplicity, high yield, and the ability to produce compounds with potential as antimicrobial agents or enzyme inhibitors (I. Rozentsveig et al., 2013).
Enzyme Inhibition
Carbonic Anhydrase Inhibitors : Studies have identified arenesulfonyl-2-imidazolidinones as potent inhibitors of carbonic anhydrase, an enzyme important for pH regulation. These findings highlight the potential for designing new therapeutic agents based on sulfonamide-containing compounds (A. Abdel-Aziz et al., 2015).
Organocatalysis
Regioselective Ring-Opening Reactions : Imidazole-based zwitterionic salts have been used as organocatalysts for the regioselective ring-opening of aziridines. This research opens up new avenues for the synthesis of a wide range of compounds, including pharmaceuticals, through environmentally friendly and scalable processes (Nirnita Chakraborty Ghosal et al., 2016).
Drug Metabolism Studies
Biocatalysis in Drug Metabolism : The use of microbial systems to produce mammalian metabolites of complex sulfonamide compounds has been explored. This approach not only aids in the structural characterization of metabolites but also supports the development of more effective and safer pharmaceuticals (M. Zmijewski et al., 2006).
properties
IUPAC Name |
4-(3-ethylsulfonylazetidin-1-yl)sulfonyl-1-methyl-2-propan-2-ylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S2/c1-5-20(16,17)10-6-15(7-10)21(18,19)11-8-14(4)12(13-11)9(2)3/h8-10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQECHZHIJDWNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CN(C(=N2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.